7alpha-Thiomethylspironolactone
Overview
Description
7alpha-Thiomethylspironolactone is a biochemical for lab use . It is a steroidal antimineralocorticoid and antiandrogen of the spirolactone group and the major active metabolite of spironolactone .
Molecular Structure Analysis
The active metabolites of spironolactone have extended terminal half-lives of 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and 16.5 hours for canrenone . These metabolites are responsible for the therapeutic effects of the drug .Chemical Reactions Analysis
7α-Thiomethylspironolactone is a major active metabolite of spironolactone . Other important metabolites of spironolactone include 7α-thiospironolactone (7α-TS; SC-24813), 6β-hydroxy-7α-thiomethylspironolactone .Scientific Research Applications
7α-TMSL is an important circulating metabolite of spironolactone, with liver and kidneys being potential sites for its production. This metabolite does not seem to involve the C-S lyase pathway in its formation (Lacagnin, Lutsie, & Colby, 1987).
Stereoselective synthesis of 7α-methylthio-3beta-hydroxy-17alpha-pregn-4-ene-21,17-carbolactone and 7alpha-methylthio-3alpha-hydroxy-17alpha-pregn-4-ene-21,17-carbolactone, major metabolites of spironolactone, has been achieved using different types of reduction reagents, providing insights into the metabolism and potential therapeutic applications of these compounds (Li & Zhang, 2007).
The administration of a spironolactone: beta-cyclodextrin complex has shown improved bioavailability and clinical response in patients with chronic liver disease, suggesting potential therapeutic applications in this patient population (Abosehmah-Albidy et al., 2003).
Spirolactones like spironolactone, which include 7α-TMSL as a metabolite, have demonstrated antiandrogenic effects potentially due to peripheral antagonism of androgens. This finding has implications for the treatment of conditions influenced by androgen levels (Corvol et al., 1975).
The synthesis and antimineralocorticoid activities of steroidal spirolactones with nitrogenous substituents in the 7alpha position, including 7α-TMSL, have been reported, offering insights into the development of novel therapeutics with antimineralocorticoid properties (Weier & Hofmann, 1976).
In a study of spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites, it was found that metabolism of spironolactone and its metabolites, including 7α-TMSL, is impaired in cirrhosis. This has implications for dosing and efficacy in such patient populations (Sungaila et al., 1992).
Safety And Hazards
properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDLPQBEOKIRE-RJKHXGPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959567 | |
Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7alpha-Thiomethylspironolactone | |
CAS RN |
38753-77-4 | |
Record name | 7α-(Thiomethyl)spironolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38753-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Thiomethylspirolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7.ALPHA.-THIOMETHYLSPIRONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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